Product packaging for DBCO-PEG8-PFP ester(Cat. No.:)

DBCO-PEG8-PFP ester

Cat. No.: B13721692
M. Wt: 894.9 g/mol
InChI Key: GLCCNJGHFRIUAJ-UHFFFAOYSA-N
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Description

Evolution of Bioorthogonal Chemistry and Multivalent Systems

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. acs.orgrsc.org The term, introduced by Carolyn Bertozzi's research group, describes reactions that are designed to be orthogonal, or independent, to the cell's natural chemistry. acs.org For a reaction to be considered bioorthogonal, it must be rapid and selective at physiological conditions, form stable products, and involve functional groups not typically found in biological systems. acs.orgnih.gov

The field's evolution began with foundational reactions like the Staudinger ligation, which involves the reaction of an azide (B81097) with a phosphine. acs.orgrsc.org A significant leap forward was the advent of "click chemistry," a concept defined by K. Barry Sharpless. nih.gov The most prominent click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offered high yields and specificity but its reliance on toxic copper catalysts limited its application in living organisms. nih.govnih.gov

This limitation spurred the development of copper-free click chemistry, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgbiorxiv.org SPAAC utilizes strained alkynes, such as dibenzocyclooctyne (DBCO), which react efficiently with azides without the need for a metal catalyst, making it a truly biocompatible method for in vivo studies. rsc.orgaxispharm.com Alongside SPAAC, other reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes have further expanded the bioorthogonal toolkit. nih.gov

This growing toolbox has enabled the creation of sophisticated multivalent systems, where multiple copies of a ligand are displayed on a scaffold, such as a nanoparticle or viral capsid. nih.govrsc.org Bioorthogonal reactions are crucial for attaching these ligands, and multivalency can greatly enhance the avidity of binding interactions, leading to improved sensitivity in bioimaging and greater efficacy in targeted drug delivery. rsc.org

Table 1: Comparison of Key Bioorthogonal Reactions

Reaction Reactants Catalyst Required Key Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne, Azide Copper(I) High reaction rate and yield; produces 1,4-disubstituted triazole regioisomer exclusively. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne (e.g., DBCO), Azide None (Copper-free) Biocompatible for in vivo applications; avoids cellular toxicity from copper catalysts. rsc.orgbiorxiv.org
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation Tetrazine, Strained Alkene (e.g., TCO) None Represents some of the fastest bioorthogonal reactions developed to date. nih.govnih.gov

Positioning of DBCO-PEG8-PFP Ester within Contemporary Bioconjugation Reagent Design

This compound is a heterobifunctional linker designed for advanced bioconjugation applications. Its structure consists of three key components that each serve a distinct purpose, positioning it as a highly versatile tool in modern chemical biology.

DBCO (Dibenzocyclooctyne): This is the bioorthogonal component, which reacts with azide-functionalized molecules via the copper-free SPAAC reaction. axispharm.coma3p-scientific.com Its high specificity and biocompatibility make it ideal for conjugations in complex biological media and living systems. rsc.orgaxispharm.com

PFP ester (Pentafluorophenyl ester): This functional group is an amine-reactive moiety that forms highly stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues in proteins. axispharm.coma3p-scientific.com PFP esters are noted for their high stability and lower susceptibility to hydrolysis in aqueous environments compared to more common amine-reactive groups like N-hydroxysuccinimide (NHS) esters. a3p-scientific.combroadpharm.com Research has also indicated that PFP esters can be used for site-selective modification of specific lysine residues on antibodies, offering a pathway to more homogenous conjugates. nih.gov

The design of this compound facilitates a controlled, two-step conjugation process. thermofisher.com Typically, the more stable PFP ester is first reacted with an amine-containing biomolecule (e.g., a protein). thermofisher.com Following this step, the now-modified protein, which bears a DBCO handle, can be precisely coupled to a second molecule containing an azide group through the bioorthogonal SPAAC reaction. thermofisher.com This sequential approach minimizes the formation of unwanted polymers or self-conjugates. thermofisher.com

This combination of a stable amine-reactive group, a biocompatible spacer, and a copper-free click chemistry handle makes this compound a prime example of modern reagent design. It is widely used in the synthesis of sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as for the fluorescent or biotin (B1667282) labeling of proteins for advanced imaging and diagnostic applications. axispharm.combldpharm.commedchemexpress.com

Table 2: Physicochemical Properties of this compound

Property Value Source
Chemical Formula C44H51F5N2O12 axispharm.com
Molecular Weight 894.9 axispharm.com
Purity ≥95% axispharm.com
Reactive Group 1 DBCO (reacts with azides) axispharm.coma3p-scientific.com
Reactive Group 2 PFP ester (reacts with primary amines) axispharm.coma3p-scientific.com
Spacer 8-unit PEG linker axispharm.combroadpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H51F5N2O12 B13721692 DBCO-PEG8-PFP ester

Properties

Molecular Formula

C44H51F5N2O12

Molecular Weight

894.9 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C44H51F5N2O12/c45-39-40(46)42(48)44(43(49)41(39)47)63-38(54)13-15-55-17-19-57-21-23-59-25-27-61-29-30-62-28-26-60-24-22-58-20-18-56-16-14-50-36(52)11-12-37(53)51-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)51/h1-8H,11-31H2,(H,50,52)

InChI Key

GLCCNJGHFRIUAJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

Fundamental Chemical Reactivity and Design Principles of Dbco Peg8 Pfp Ester

Mechanistic Basis of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the Dibenzo[b,f]azacyclooctyne (DBCO) Moiety

The DBCO group is the cornerstone of this linker's ability to participate in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. glenresearch.comrsc.org Specifically, DBCO reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction that proceeds without the need for a cytotoxic copper catalyst. glenresearch.comaatbio.com

Intrinsic Reactivity and Kinetic Considerations of DBCO

The high reactivity of the DBCO moiety stems from the severe ring strain of the eight-membered cyclooctyne (B158145) ring. rsc.orgglenresearch.com Alkynes inherently prefer a linear geometry (180° bond angle), and forcing the alkyne into a small cyclic structure creates significant angle strain. glenresearch.com This stored energy is released upon reaction with an azide (B81097), which provides a large thermodynamic driving force for the cycloaddition. rsc.orgglenresearch.com The reaction involves a concerted [3+2] cycloaddition between the strained alkyne (the dipolarophile) and the azide (a 1,3-dipole), leading to the formation of a stable triazole linkage. rsc.orgigem.org

The kinetics of SPAAC reactions are a critical aspect of their utility. While not as rapid as some other bioorthogonal reactions like the inverse-electron-demand Diels-Alder, DBCO exhibits reasonably fast kinetics suitable for many applications. interchim.fr The second-order rate constants for DBCO's reaction with azides are significant, with values reported to be around 0.24 M⁻¹s⁻¹ with benzyl (B1604629) azide. nih.gov This is substantially faster than less-strained cyclooctynes like BCN under similar conditions. nih.gov However, the reaction rate can be influenced by steric factors; for instance, the "flagpole" hydrogen atoms on the DBCO structure can sterically interfere with the incoming azide, slightly slowing the reaction compared to other cyclooctynes that lack this feature. nih.gov Despite this, the reactivity is generally high enough to proceed efficiently at low concentrations and under physiological conditions. aatbio.combroadpharm.com

Table 1: Comparison of Second-Order Rate Constants for Select Cyclooctynes in SPAAC Reactions.
CyclooctyneReactantRate Constant (k₂) in M⁻¹s⁻¹Reference Solvent
DBCOBenzyl Azide (Bn–N₃)0.24Not Specified
BCNBenzyl Azide (Bn–N₃)0.07Not Specified
DBCOPhenyl Azide (Ph–N₃)0.033CH₃CN:H₂O (3:1)
BCNPhenyl Azide (Ph–N₃)0.2CH₃CN:H₂O (3:1)
keto-DIBOAzide3.5Not Specified

Data compiled from multiple sources. nih.gov Note that reaction rates are highly dependent on the specific azide, solvent, and temperature conditions.

Principles of Activated Ester Chemistry: The Pentafluorophenyl (PFP) Ester Moiety

The second functional end of the DBCO-PEG8-PFP ester is the pentafluorophenyl (PFP) ester. This group is classified as an "active ester," designed to react efficiently with nucleophiles, particularly the primary amines found on biomolecules like proteins and peptides. wikipedia.orgprecisepeg.com

Nucleophilic Acyl Substitution Mechanism with Primary Amines

The reaction of the PFP ester with a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue) proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comchemistrytalk.orglibretexts.org The process involves two main steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π-bond and forms a transient, high-energy tetrahedral intermediate with a negative charge on the oxygen atom. libretexts.org

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the stable carbonyl double bond. This is accompanied by the elimination of the pentafluorophenoxide ion, which is an excellent leaving group due to the electron-withdrawing nature of the five fluorine atoms that stabilize the resulting negative charge. libretexts.org

The final product is a highly stable amide bond linking the target molecule to the linker. This reaction is typically performed at a slightly basic pH (optimally 7.2–8.5), which ensures that the primary amine is in its deprotonated, nucleophilic state. precisepeg.com Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the PFP ester. broadpharm.com

Kinetic Advantages and Hydrolytic Stability of PFP Esters

PFP esters are often preferred over other common activated esters, such as N-hydroxysuccinimide (NHS) esters, due to their superior hydrolytic stability. wikipedia.orgprecisepeg.comaxispharm.com Activated esters are susceptible to hydrolysis, a competing reaction where water acts as the nucleophile, rendering the ester non-reactive towards amines. thermofisher.cn PFP esters are significantly less prone to this spontaneous hydrolysis, especially in aqueous buffers. wikipedia.orgrsc.org

This enhanced stability provides several kinetic advantages:

More Efficient Reactions: Because less reagent is lost to hydrolysis over the course of the reaction, a higher proportion of the PFP ester is available to react with the target amine, leading to more efficient conjugation. precisepeg.combroadpharm.com

Longer Reaction Times: The slower rate of hydrolysis allows for longer incubation times, which can be beneficial for reactions that are slow or require overnight incubation, particularly with sensitive biomolecules. precisepeg.com

Greater Reproducibility: The stability of PFP esters makes them more reliable for multi-step or large-scale conjugations where reaction conditions might vary.

Table 2: Comparative Hydrolytic Stability of Activated Esters.
Ester TypeRelative Hydrolysis Rate in Aqueous Buffer (pH 7.4-8.0)Key Characteristics
PFP EsterLow (~10x lower than NHS esters)High stability, efficient reactions, slightly more hydrophobic. researchgate.net
TFP EsterIntermediateImproved stability over NHS esters. thermofisher.cnresearchgate.net
NHS EsterHighCommonly used but has a short half-life in aqueous solutions at neutral or basic pH. wikipedia.orgresearchgate.net

Data compiled from multiple sources. wikipedia.orgthermofisher.cnresearchgate.net Exact rates depend on pH, buffer composition, and temperature.

Role of the Polyethylene (B3416737) Glycol (PEG8) Spacer in Conjugate Performance

The primary functions of the PEG8 spacer include:

Enhanced Solubility: PEG is an amphiphilic polymer, meaning it is soluble in both water and many organic solvents. rsc.org Incorporating a PEG spacer significantly increases the hydrophilicity and aqueous solubility of the entire linker molecule and, more importantly, the final conjugate. thermofisher.comrsc.orgbroadpharm.combroadpharm.com This is particularly beneficial when conjugating hydrophobic molecules, as it helps prevent aggregation and precipitation in the aqueous buffers typically used for bioconjugation. thermofisher.comrsc.org

Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the two conjugated molecules. biochempeg.com This can be critical for preserving the biological activity of proteins or antibodies, as it prevents the conjugated payload from sterically interfering with the protein's active site or antigen-binding region. nih.gov

Improved Pharmacokinetics: In therapeutic applications, PEGylation (the attachment of PEG chains) is a well-established strategy to improve a drug's pharmacokinetic profile. axispharm.com Even short PEG spacers can help reduce immunogenicity and decrease aggregation, which can lead to longer circulation times and improved biodistribution. thermofisher.comaxispharm.com

Minimized Non-specific Interactions: The hydrophilic and flexible nature of PEG chains can create a hydration shell around the conjugate, which helps to minimize non-specific binding to other proteins or surfaces. thermofisher.com

In one study, the inclusion of a PEG8 spacer in a linker-payload system was found to be critical for improving solubility, allowing the bioconjugation to proceed effectively in an aqueous buffer with only a small amount of organic co-solvent. rsc.org Research on hydrogels has also shown that increasing the PEG spacer length between a surface and a bioactive peptide reduces the concentration of the peptide needed to elicit a cellular response, demonstrating the spacer's role in improving ligand availability. nih.gov

Reduction of Non-Specific Interactions and Steric Hindrance Effects

The PEG8 linker functions as a flexible, hydrophilic spacer that creates a "protective layer" or shield around the molecule it is attached to. creativepegworks.com This physical shield provides steric hindrance, which can mask the conjugated molecule from interactions with other biological components. frontiersin.org A primary benefit of this effect is the reduction of non-specific binding, where a molecule might otherwise adhere to unintended surfaces or biomolecules, leading to off-target effects. adcreview.com

Furthermore, this steric shielding can protect conjugated proteins from degradation by proteolytic enzymes. creative-biolabs.combroadpharm.com By physically blocking access to cleavage sites on the protein surface, the PEG chain can enhance the stability and prolong the functional lifetime of the protein. creative-biolabs.comcreativepegworks.com The immunogenicity of a therapeutic protein can also be reduced, as the PEG layer can hinder recognition by the immune system, preventing the formation of antibodies against the protein. creative-biolabs.comadcreview.comfrontiersin.orgmdpi.combroadpharm.com

Influence on Conformational Flexibility of Conjugates

The flexibility of the PEG chain allows the conjugate to adopt various conformations in solution. This dynamic nature can be advantageous, for instance, by allowing a conjugated drug molecule to better orient itself for interaction with its target receptor. rsc.org The length of the PEG linker is a critical design parameter; a linker that is too short may not provide sufficient separation, while an excessively long linker could lead to other undesirable interactions or changes in pharmacokinetic properties. The eight-unit length of the PEG8 chain represents a balance, providing spacing and flexibility while maintaining a defined molecular size.

Table 2: Effects of the PEG8 Linker in Bioconjugation

Property Effect of PEG8 Linker Research Finding
Solubility Increases solubility and reduces aggregation of conjugates in aqueous media. axispharm.comadcreview.com PEGylation is a widely used strategy to overcome low solubility of recombinant proteins and other biomolecules. frontiersin.orgresearchgate.net
Stability Enhances stability by sterically shielding the conjugate from proteolytic enzymes. creative-biolabs.combroadpharm.com PEGylation can protect molecules from degradation and increase their half-life in biological systems. creative-biolabs.comresearchgate.netcreativepegworks.com
Immunogenicity Reduces immune response by masking epitopes on the conjugated biomolecule. adcreview.combroadpharm.com The attachment of PEG chains can reduce recognition by the immune system, thereby lowering immunogenicity. creative-biolabs.comfrontiersin.orgmdpi.com

| Flexibility | Provides a flexible spacer between conjugated molecules, helping to preserve their individual functions. creative-biolabs.comrsc.org | The flexible chain structure of PEG helps maintain the conformational stability of the conjugated protein. frontiersin.orgrsc.org |

Advanced Methodologies in Biomolecular Functionalization Utilizing Dbco Peg8 Pfp Ester

Strategies for Orthogonal Bioconjugation

Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical reactions simultaneously in the same pot without them interfering with one another. The unique combination of reactive groups in DBCO-PEG8-PFP ester makes it well-suited for such strategies. The DBCO group reacts specifically with azides, while the PFP ester reacts with amines, allowing for controlled, stepwise or simultaneous introduction of different molecules onto a biological target. axispharm.comconju-probe.com

Sequential Functionalization Approaches

Sequential functionalization involves a two-step process where a biomolecule is first modified with the this compound, followed by the introduction of a second molecule. For instance, a protein can first be reacted with the PFP ester end of the linker, targeting accessible lysine (B10760008) residues. tocris.com This results in a protein decorated with DBCO groups. In a subsequent step, an azide-containing molecule, such as a fluorescent dye, a drug molecule, or another protein, can be "clicked" onto the DBCO-modified protein via the copper-free SPAAC reaction. interchim.fr This approach allows for precise control over the conjugation process and purification of intermediates. A notable application of this is in the generation of radioimmunoconjugates, where an antibody is first modified with an azide-bearing PFP ester, followed by the attachment of a DBCO-containing payload. nih.govresearchgate.net

Simultaneous Dual-Labeling Techniques

In simultaneous dual-labeling, the distinct reactivities of the DBCO and PFP ester groups are exploited to conjugate two different molecules to a target in a single step. For this to be successful, the target biomolecule must possess both azide (B81097) and amine functionalities, or be part of a system where different components present these groups. For example, in a cellular context, one could theoretically label cell surface proteins (via amines) and metabolically incorporated azide-sugars in glycans in one treatment step. The bioorthogonality of the DBCO-azide reaction ensures it will not interfere with the PFP-amine reaction. interchim.frlumiprobe.com This approach can streamline the production of complex bioconjugates.

Site-Selective Protein and Peptide Modification

A significant challenge in bioconjugation is achieving site-selectivity to produce homogeneous products with well-defined properties. This compound can be employed in strategies aimed at achieving such precision.

Targeted Lysine Residue Conjugation

While PFP esters generally react with available lysine residues, which can lead to a heterogeneous mixture of products, recent research has shown that under specific conditions, certain lysine residues can be targeted with high selectivity. creative-biolabs.com The reactivity of a particular lysine residue is influenced by its local microenvironment, including its pKa and the presence of neighboring amino acid residues that can stabilize the reaction transition state. nih.gov For example, studies have demonstrated the selective modification of a single lysine residue (K188) in the light chain of certain antibodies using PFP esters. nih.govnih.gov This chemoselective method allows for the production of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR). nih.govacs.org

Table 1: Comparison of Random vs. Site-Specific Antibody Conjugation
Conjugation MethodTarget Residue(s)Resulting ProductKey AdvantageReference
Random (e.g., NHS or PFP ester)Multiple accessible lysinesHeterogeneous mixture (variable DAR)Simplicity of procedure researchgate.netcreative-biolabs.com
Site-Specific (PFP ester-based)Specific, hyper-reactive lysine (e.g., K188)Homogeneous product (defined DAR)Improved therapeutic index and reproducibility nih.govnih.govacs.org

Engineering Defined Stoichiometries in Protein Conjugates

By controlling the reaction conditions (e.g., pH, reagent stoichiometry, and reaction time), it is possible to influence the degree of labeling and achieve a desired average stoichiometry of conjugation. tocris.com For more precise control, site-selective methods are paramount. The lysine-directed strategy mentioned above is a prime example of engineering a defined stoichiometry, typically achieving a drug-to-antibody ratio of 2 by modifying one specific lysine on each of the two light chains of an antibody. nih.govnih.gov This level of control is crucial for the development of therapeutic conjugates, where batch-to-batch consistency and a well-defined product profile are essential. researchgate.net Research comparing site-specific conjugation using a PFP-based method to random conjugation has shown that while binding affinities (Kd) may be comparable, the site-specific approach can lead to improved in vitro cytotoxicity and stability. acs.org

Table 2: Research Findings on Site-Specific vs. Random Conjugation of HuM195 Antibody
ParameterSite-Specific (PFP-based)Random (p-SCN-Bn)SignificanceReference
Binding Affinity (Kd, nM)11.813.8Not statistically significant nih.govacs.org
In Vitro Cytotoxicity (IC50)Lower (more potent)34% higher (less potent)Significant acs.org
Serum Stability (Day 7)90.5 ± 0.5%84.7 ± 1.3%Significant acs.org

Nucleic Acid Labeling and Functionalization

The utility of this compound extends to the modification of nucleic acids. Oligonucleotides can be synthesized with amine modifications, which can then be conjugated to the PFP ester end of the crosslinker. precisepeg.com This produces a DBCO-labeled oligonucleotide. This modified nucleic acid can then be used in a variety of applications, including the construction of DNA-protein conjugates or for attachment to surfaces. For example, a DBCO-labeled DNA construct can be covalently attached to an azide-functionalized surface for use in single-molecule experiments, such as those involving magnetic tweezers. nih.gov This copper-free click chemistry approach provides a stable, covalent linkage suitable for demanding applications. nih.govglenresearch.com Furthermore, phosphoramidite (B1245037) reagents containing DBCO moieties are available for the direct incorporation of DBCO into oligonucleotides during solid-phase synthesis. glenresearch.com

Oligonucleotide Modification Strategies

The unique reactivity of this compound makes it a valuable tool for the chemical modification of oligonucleotides. The primary strategy involves the reaction of the PFP ester group with an amine-modified oligonucleotide. precisepeg.com Synthetic oligonucleotides can be routinely prepared with amine functionalities at either the 5' or 3' terminus, or even internally at specific nucleobases. The PFP ester of the this compound reagent readily couples with this primary amine, forming a stable covalent amide bond. axispharm.comprecisepeg.com

This conjugation reaction is highly efficient and proceeds under mild conditions, preserving the integrity of the oligonucleotide. The result is an oligonucleotide that is now functionalized with a DBCO group at a specific, predetermined site. This DBCO-modified oligonucleotide is stable and can be purified for subsequent applications. biosyn.com The DBCO handle serves as a bioorthogonal reactive partner for any molecule bearing an azide group. biosyn.com This two-step modification strategy—amine modification followed by PFP ester conjugation—allows for the site-specific introduction of a click-reactive handle onto a DNA or RNA strand, which can then be used for further functionalization.

Functional Group Reactive Partner Resulting Linkage Key Features
Pentafluorophenyl (PFP) Ester Primary or Secondary Amine (-NH₂)Amide BondHigh stability, reduced hydrolysis compared to NHS esters. broadpharm.comprecisepeg.com
Dibenzocyclooctyne (DBCO) Azide (-N₃)Triazole RingCopper-free, bioorthogonal, high efficiency. biosyn.com

Development of Functionalized DNA/RNA Constructs

Following the initial modification, DBCO-functionalized oligonucleotides serve as building blocks for creating more complex and functional DNA and RNA constructs. These constructs are essential for a variety of applications in molecular biology and nanotechnology. A key application is in the assembly of DNA constructs for single-molecule studies. nih.gov For instance, researchers have developed protocols using DBCO-labeled primers in polymerase chain reaction (PCR) to generate DNA constructs with functionalized ends. nih.gov

In this approach, a primer containing a terminal amine is first reacted with this compound. This DBCO-labeled primer is then used in a PCR amplification to produce a DNA construct with the DBCO moiety incorporated at one end. nih.gov This method allows for the high-yield production of DNA designed for specific attachment chemistries. The DBCO group on the DNA construct can then be specifically and covalently attached to a surface functionalized with azide groups. nih.gov This copper-free click chemistry attachment is highly efficient and forms a bond strong enough to withstand the high forces applied in single-molecule manipulation experiments, such as those using magnetic tweezers. nih.gov This strategy demonstrates the power of using this compound to create robust, surface-immobilized DNA constructs for advanced biophysical analysis. nih.gov

Creation of Multifunctional Probes for Chemical Biology

This compound is an ideal reagent for constructing multifunctional probes used in chemical biology to investigate complex biological systems. axispharm.com Its heterobifunctional nature allows for the sequential and controlled conjugation of different molecular entities, such as an affinity ligand and a reporter tag. axispharm.com

The general strategy involves first reacting the PFP ester with an amine group on a targeting molecule, such as an antibody or a peptide. nih.gov This step links the DBCO-PEG8 moiety to the targeting biomolecule. The resulting conjugate, now bearing a reactive DBCO group, can then be "clicked" to a second molecule of interest that has been functionalized with an azide. This second molecule is typically a reporter tag, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a chelating agent for radioisotopes. axispharm.comconfluore.com

Integration of Imaging Tags and Affinity Ligands

A powerful application of this methodology is the site-specific conjugation of imaging tags to affinity ligands, like antibodies, to create probes for targeted imaging. nih.gov Research has demonstrated the generation of radioimmunoconjugates by selectively modifying lysine residues on an antibody with an azide-bearing PFP ester, followed by ligation of a DBCO-functionalized chelator via SPAAC. nih.govresearchgate.net A similar strategy can be employed using this compound.

In this scenario, an antibody (the affinity ligand) is first reacted with this compound. The PFP ester selectively couples to amine-containing residues, such as lysine, on the antibody surface. nih.gov The resulting DBCO-functionalized antibody can then be conjugated to an azide-modified imaging tag. This tag could be a fluorescent dye for microscopy or a chelator molecule capable of binding a positron-emitting radioisotope (e.g., Copper-64) for use in Positron Emission Tomography (PET) imaging. acs.orgresearchgate.net This approach allows for the creation of antibody-drug conjugates (ADCs) or imaging agents where the tag is precisely placed, maximizing its utility while minimizing disruption to the antibody's binding affinity. nih.govmdpi.com

Component Function Example Conjugation Chemistry
Affinity Ligand Targets a specific biomolecule or cell typeAntibody (e.g., HuM195) nih.govPFP ester reaction with lysine amines nih.gov
This compound Heterobifunctional LinkerN/AConnects affinity ligand and imaging tag
Imaging Tag Provides a detectable signalAzide-modified chelator (for ⁶⁴Cu PET imaging) acs.org, Azide-Fluorescent Dye confluore.comStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) nih.gov

Design of Reporter Molecules for Cellular and Subcellular Studies

The multifunctional probes generated using this compound serve as sophisticated reporter molecules for a range of cellular and subcellular investigations. These reporters can be designed to track biological processes, identify the location of specific proteins, or deliver therapeutic agents to targeted cells. nih.govmdpi.com

For example, an antibody-based reporter molecule designed for PET imaging can be used to monitor tumor growth and response to therapy in vivo. nih.govacs.org In a published study, an antibody targeting the CD33 protein on acute myeloid leukemia (AML) cells was conjugated to a chelator for a PET isotope. nih.gov This allowed for non-invasive imaging of tumor location and size. The use of a PFP ester for conjugation provided a method for creating a stable and effective imaging probe. nih.govresearchgate.net The PEG8 linker in the this compound is particularly advantageous in these constructs, as it increases the distance and accessibility of the reporter tag from the antibody surface, which can help maintain the antibody's function and improve the reporter's activity. nih.gov These targeted reporter molecules are crucial tools for diagnostics and for understanding the complex dynamics of biological systems.

Research Applications in Chemical Biology and Molecular Engineering

Development of Proteolysis-Targeting Chimeras (PROTACs) and Related Degraders

Proteolysis-targeting chimeras (PROTACs) are innovative bifunctional molecules designed to hijack the cell's own protein disposal machinery to eliminate specific target proteins. google.com A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. google.com This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. google.com The linker is not merely a spacer but a critical component that influences the formation, stability, and geometry of the ternary complex (POI-PROTAC-E3 ligase), ultimately determining the degradation efficiency and potency. glycomindsynth.com

The design of the linker is a cornerstone of developing effective PROTACs. glycomindsynth.com Its length, composition, and attachment points are crucial parameters that must be optimized for each specific target and E3 ligase pair. glycomindsynth.com PEG linkers are frequently employed in PROTAC design due to their flexibility and ability to improve the solubility of the entire molecule. glycomindsynth.com The length of the PEG chain is a key variable; studies have shown that both excessively short and long linkers can be suboptimal, with the ideal length being highly dependent on the specific protein targets. For example, in the development of PROTACs targeting bromodomain-containing protein 4 (BRD4), unexpected degradation patterns were observed where linkers with 0 or 4-5 PEG units were effective, while those with 1-2 PEG units were not. nih.gov The DBCO-PEG8-PFP ester provides a linker with a discrete length of eight PEG units, allowing for a systematic and modular approach to synthesizing and screening libraries of PROTAC candidates to find the optimal spacer length. axispharm.comgoogle.com

The heterobifunctional nature of this compound makes it an ideal reagent for the modular synthesis of PROTACs. A common strategy involves a convergent synthesis where the two protein-binding ligands are functionalized with orthogonal reactive handles. For instance, a POI ligand could be synthesized with a primary amine, while the E3 ligase ligand is prepared with an azide (B81097) group.

The this compound can then be reacted in a stepwise fashion. First, the PFP ester end of the linker is reacted with the amine-containing POI ligand to form a stable amide bond. After purification, this intermediate, which now contains the POI ligand attached to the DBCO-PEG8 linker, is then "clicked" to the azide-functionalized E3 ligase ligand via the copper-free SPAAC reaction. biochempeg.com This modular approach allows for the rapid assembly of different combinations of ligands and linkers, facilitating the efficient exploration of the structure-activity relationship needed to develop a potent and selective degrader. nih.gov

Design Principles for PROTAC Linkers

Glycoconjugate Synthesis and Glycoscience Tool Development

Glycoconjugates, molecules where carbohydrates are linked to other chemical species like proteins or lipids, are fundamental to many biological processes. The ability to create synthetic glycoconjugates is essential for developing research tools to study these processes. A powerful strategy in this area is metabolic glycan engineering, where cells are cultured with modified monosaccharide precursors containing a bioorthogonal chemical reporter, such as an azide group. These azido-sugars are incorporated by the cell's natural biosynthetic pathways into cell surface glycans.

The this compound is perfectly suited for labeling these engineered glycans. The PFP ester can be used to attach a probe molecule, such as a fluorescent dye or a biotin (B1667282) tag, to the linker. This functionalized linker can then be directly added to azide-displaying cells, where the DBCO group will specifically and covalently react with the azide-modified glycans via the SPAAC reaction. mdpi.com This approach has been used to study glycan-protein interactions and visualize glycans on living cells. mdpi.com The efficiency of the DBCO-azide reaction is high, with studies showing that approximately 90% of azide-containing glycans can be labeled using a DBCO-functionalized reagent. mdpi.com

Immunoconjugate Research Beyond Traditional Formulations

Immunoconjugates, particularly antibody-drug conjugates (ADCs), are a major class of targeted therapeutics. biochempeg.com The precise attachment of a payload (like a drug or imaging agent) to a specific site on an antibody is crucial for creating homogeneous and effective conjugates. axispharm.com this compound provides a means to achieve such precision through strategies involving site-specific antibody modification and bioorthogonal chemistry.

Traditional methods for conjugating payloads to antibodies often target lysine (B10760008) or cysteine residues, resulting in a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs) and conjugation sites. axispharm.com The this compound enables more controlled and site-specific modification. One advanced strategy involves enzymatic modification of the antibody. For example, bacterial transglutaminase (BTG) can be used to site-specifically install an azide-containing linker onto the antibody's heavy chain at the glutamine 295 (Q295) residue. mdpi.commdpi.com The resulting azide-modified antibody is then a perfect substrate for a payload that has been pre-functionalized with a DBCO linker.

Alternatively, the PFP ester end of the this compound can be used for direct, preferential labeling of native antibodies. Research has shown that PFP esters can selectively label a specific lysine residue (K188) within the kappa light chain of human antibodies, providing a simple method for achieving more homogeneous conjugates without genetic engineering of the antibody. broadpharm.com

Conjugation StrategyKey FeatureRelevant Moiety on LinkerSource
Enzymatic Modification Site-specific introduction of an azide onto the antibody (e.g., at Q295) for subsequent reaction.DBCO mdpi.commdpi.com
Metabolic Engineering Incorporation of azido-sugars into antibody glycans for subsequent reaction.DBCO axispharm.com
Preferential Lysine Labeling Direct, selective reaction with specific lysine residues (e.g., K188) on native antibodies.PFP Ester broadpharm.com

The synthesis of an antibody-ligand conjugate using this compound typically follows a two-part process. First, the ligand (e.g., a cytotoxic drug, a fluorescent dye, or another protein) is functionalized. If the ligand contains a primary amine, it can be directly reacted with the PFP ester of the this compound linker. The second part involves the conjugation of this DBCO-activated ligand to an azide-modified antibody.

A prominent example of this strategy is in the creation of ADCs through glycan engineering. axispharm.com Antibodies can be produced with azide-functionalized sialic acid in their N-linked glycans. medchemexpress.commedchemexpress.com A cytotoxic drug, such as monomethyl auristatin E (MMAE), can be attached to a DBCO-containing linker. medchemexpress.commedchemexpress.com The subsequent strain-promoted click reaction between the azide on the antibody's glycan and the DBCO on the linker-drug construct yields a site-specific and homogeneous ADC. medchemexpress.commedchemexpress.com This method ensures that the payload is attached away from the antigen-binding site, preserving the antibody's function. medchemexpress.commedchemexpress.com A patent has described a similar approach where an anti-CD56 antibody was modified using an azido-PEG8-PFP ester, demonstrating the utility of this specific linker chemistry in creating targeted immunoconjugates. google.com

Antibody Modification for Enhanced Research Tools

Cell-Surface Engineering and Extracellular Matrix Modification

The chemical compound this compound is a heterobifunctional linker that plays a significant role in the fields of chemical biology and molecular engineering. This reagent is meticulously designed with three key components: a dibenzocyclooctyne (DBCO) group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a pentafluorophenyl (PFP) ester. chemimpex.com The DBCO group is a strained alkyne that enables rapid and specific reaction with azide-functionalized molecules through copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. chemimpex.comconju-probe.com The PFP ester is a highly reactive group that efficiently forms stable amide bonds with primary amines, such as those on the side chains of lysine residues in proteins. chemimpex.comsigmaaldrich.com PFP esters are noted for being stable compounds that are less susceptible to hydrolysis in aqueous media compared to other active esters like N-hydroxysuccinimidyl (NHS) esters. sigmaaldrich.comscispace.com The hydrophilic PEG8 linker enhances water solubility, provides a flexible spacer to minimize steric hindrance, and improves the biocompatibility of the resulting conjugate. sigmaaldrich.comchempep.comcd-bioparticles.net This unique combination of features makes this compound an invaluable tool for covalently attaching bioorthogonal DBCO handles to amine-containing biomolecules or surfaces, which can then be used for cell-surface engineering and the modification of extracellular matrix (ECM) components.

Introduction of Bioorthogonal Handles on Cellular Membranes

The ability to precisely modify the surface of living cells allows researchers to study and control cellular behavior, track cell populations, and assemble complex cellular structures. This compound is instrumental in this area by enabling the introduction of DBCO "handles" onto cellular membranes. This is typically achieved through a two-step strategy.

First, the PFP ester end of this compound is reacted with a biological molecule that contains primary amines and has an affinity for the cell surface. This could be an antibody, a lectin, or another protein. For instance, research has demonstrated the conjugation of DBCO-NHS esters, which have the same amine-reactivity as PFP esters, to the protein PD-L1. nih.gov The amine groups on the protein react with the ester to form a stable DBCO-protein conjugate.

Second, this DBCO-functionalized protein is introduced to cells that have been engineered to express azide groups on their surface glycans through metabolic glycan engineering. nih.govnih.govacs.org In this process, cells are cultured with an unnatural sugar, such as tetraacylated N-azidoacetylmannosamine (ManNAz), which is metabolized and integrated into cell-surface glycans, displaying azide groups. nih.govacs.org The DBCO handle on the functionalized protein then specifically and efficiently "clicks" onto the azide handle on the cell membrane via the SPAAC reaction, covalently tethering the protein to the cell surface under physiological conditions. nih.gov This method has been used to create a dual-anchor system for the enhanced immobilization of therapeutic proteins on a target cell surface, combining the specificity of the bioorthogonal reaction with another anchoring mechanism like lipid insertion. nih.gov

This strategy allows for the controlled presentation of various molecules on a cell surface, effectively reprogramming the cell's exterior to study or direct biological processes.

Modification of Synthetic Scaffolds for Cell Culture Studies

Synthetic scaffolds that mimic the natural extracellular matrix are crucial for 3D cell culture, tissue engineering, and regenerative medicine. The ability to functionalize these scaffolds with bioactive molecules, such as growth factors or adhesion peptides, is key to guiding cell behavior. This compound provides a robust method for modifying such scaffolds.

The process involves first reacting the this compound with the scaffold material. Many natural and synthetic polymers used for scaffolds, such as collagen, gelatin, or aminated synthetic polymers, possess primary amine groups. rsc.orgresearchgate.net The amine-reactive PFP ester allows for the covalent attachment of the DBCO-PEG8 moiety onto the scaffold surface. In a similar application, researchers have used DBCO-NHS esters to introduce DBCO handles onto collagen scaffolds by reacting them with lysine residues. rsc.orgresearchgate.net

Once the scaffold is "decorated" with DBCO handles, azide-modified biomolecules of interest can be specifically and stably immobilized onto it through the SPAAC reaction. For example, a study on materials for epithelial wound healing successfully conjugated azide-modified Epidermal Growth Factor (EGF) to a DBCO-functionalized collagen scaffold. rsc.org This precise immobilization of growth factors provides a cellular microenvironment that can promote specific outcomes like cell adhesion and proliferation.

This bioorthogonal approach has also been applied to create functional hydrogels for 3D cell culture. Hydrogels can be formed by crosslinking polymers that have been functionalized with complementary bioorthogonal groups. chempep.comnih.gov For example, a hydrogel network can be formed by mixing a polymer functionalized with DBCO groups with another polymer functionalized with azides. A comparative study of different bioorthogonal reactions for in situ cell encapsulation found that the DBCO-azide reaction resulted in a hydrogel with a fast gelation time, which is advantageous for homogeneously trapping cells within the 3D matrix. nih.gov The table below summarizes the gelation times for various bioorthogonal pairs used in hydrogel formation for cell culture.

Bioorthogonal Reaction PairFunctional GroupsGelation TimeReference
IEDDA Cycloadditiontrans-Cyclooctene (TCO) - Tetrazine (Tet)Seconds nih.gov
SPAACBicyclo[6.1.0]nonyne (BCN) - Tetrazine (Tet)Seconds nih.gov
SPAACBicyclo[6.1.0]nonyne (BCN) - Azide (N₃)Minutes nih.gov
SPAACDibenzocyclooctyne (DBCO) - Azide (N₃)Minutes nih.gov
IEDDA CycloadditionNorbornene (Norb) - Tetrazine (Tet)Hours nih.gov
IEDDA: Inverse-electron-demand Diels-Alder; SPAAC: Strain-promoted azide-alkyne cycloaddition. Data derived from a study comparing bioorthogonal cross-linking for in situ cell encapsulation. nih.gov

The efficiency and specificity of the DBCO-azide click reaction, facilitated by linkers like this compound, provide a powerful platform for designing and fabricating advanced, functional biomaterials for cell culture and tissue engineering. rsc.org

Exploration in Materials Science and Polymer Chemistry

Synthesis of Functional Polymers with Tailored Architectures

The ability to precisely control polymer architecture is fundamental to designing materials with specific, predictable properties. DBCO-PEG8-PFP ester serves as a versatile reagent for introducing functionalities at defined locations within a polymer structure, such as at the chain end or along the side chains.

End-group functionalization is a critical strategy for producing well-defined block copolymers, telechelic polymers, and polymer-biomolecule conjugates. The PFP ester of this compound allows for its covalent attachment to the terminus of a polymer chain that possesses a reactive amine group.

The reaction proceeds by the nucleophilic attack of the terminal primary amine of the polymer on the electrophilic carbonyl carbon of the PFP ester, forming a stable amide bond and releasing pentafluorophenol (B44920) as a byproduct. nih.gov This reaction effectively caps (B75204) the polymer chain with a DBCO-PEG8- moiety. The resulting polymer is now equipped with a terminal DBCO group, which can be used in subsequent copper-free click chemistry reactions to attach other polymers, small molecules, or biomolecules. confluore.com For instance, research on similar PFP-activated molecules has demonstrated their utility in reacting with amine-terminated polymers to create macromolecular chain transfer agents for subsequent controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT). mdpi.com This end-capping strategy is a cornerstone for building complex, multi-functional polymer architectures from simpler, well-defined polymer precursors.

Table 1: End-Group Functionalization of an Amine-Terminated Polymer

ComponentRoleKey Reactive GroupResult of Reaction
Amine-Terminated Polymer (e.g., H₂N-Polymer)Polymer BackbonePrimary Amine (-NH₂)DBCO-PEG8-CO-NH-Polymer
This compoundFunctionalizing LinkerPentafluorophenyl Ester (-PFP)

Grafting functional groups onto the side chains of a polymer can dramatically alter its physical and chemical properties. This compound is an ideal reagent for the post-polymerization modification of polymers that contain pendant amine groups. This process, often referred to as polymer-analogous reaction, allows for the introduction of multiple DBCO functionalities along the polymer backbone.

In this approach, a precursor polymer synthesized with amine-containing monomers is dissolved and reacted with this compound. The PFP esters react with the pendant amine groups to form a new polymer where DBCO-PEG8- units are grafted onto the main chain. rsc.org This method creates a multifunctional scaffold with numerous sites available for subsequent azide-alkyne cycloaddition reactions. Such "clickable" polymers are highly valuable for applications requiring a high density of conjugated molecules, such as in the development of biosensors, drug delivery vehicles, or advanced coating materials. researchgate.net The hydrophilic PEG8 spacer helps to ensure that the grafted DBCO groups remain accessible for future reactions by extending them away from the polymer backbone and improving solubility. broadpharm.com

Table 2: Research Findings on Side-Chain Modification

Precursor PolymerModification ReagentResulting Polymer FunctionalityPotential Application
Polymer with pendant amine groupsThis compoundMultiple "clickable" DBCO groups along the backboneHigh-density ligand conjugation, crosslinking
Polymer with pendant carboxyl groups (activated to PFP ester)Amine-containing moleculesDiverse functional side chains (e.g., peptides, drugs)Biofunctional materials, polymer therapeutics

End-Group Functionalization of Polymer Chains

Hydrogel and Biomaterial Fabrication

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them highly suitable for biomedical applications. The chemical properties of this compound are particularly advantageous for both creating the hydrogel network and integrating bioactive components within it.

The DBCO moiety is a key component for forming hydrogels through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). A common strategy involves a two-step process. First, a precursor polymer with multiple amine groups is functionalized with this compound to create a multi-DBCO-functionalized macromer. Second, this macromer is mixed with a polymer containing two or more azide (B81097) groups (e.g., PEG-diazide). nih.gov The copper-free click reaction between the DBCO and azide groups forms stable triazole linkages, resulting in the formation of a crosslinked hydrogel network. broadpharm.com

The mechanical and physical properties of the resulting hydrogel, such as stiffness, swelling ratio, and degradation rate, can be precisely tuned by controlling several factors: the molecular weight and concentration of the precursor polymers, the degree of DBCO functionalization, and the ratio of DBCO to azide groups. nih.gov This modular approach allows for the rational design of hydrogels tailored for specific applications, from tissue engineering scaffolds to controlled-release drug depots. alfa-chemistry.commdpi.com

Table 3: Components for SPAAC Hydrogel Formation

Component 1 (Alkyne)Component 2 (Azide)Crosslinking ChemistryResult
Multi-arm PEG-DBCOPEG-diazideStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Covalently Crosslinked Hydrogel
Polymer functionalized with this compoundAzide-modified hyaluronic acidStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Biofunctional, Crosslinked Hydrogel

The heterobifunctional nature of this compound makes it an exemplary linker for covalently immobilizing sensitive biomolecules, such as proteins, peptides, or growth factors, within a polymer matrix. axispharm.com The process typically involves two distinct steps. First, the biomolecule, which contains accessible amine groups (e.g., the side chain of lysine (B10760008) residues), is reacted with the PFP ester of the linker. This step attaches the DBCO-PEG8- moiety to the biomolecule.

Second, the newly DBCO-functionalized biomolecule is introduced into a polymer matrix or hydrogel precursor solution that contains azide groups. The DBCO group on the biomolecule then reacts via SPAAC with the azide groups on the polymer, covalently locking the biomolecule into the material. nih.gov This method ensures stable, long-term integration of the biomolecule, preventing it from leaching out of the material, which is a common issue with physical encapsulation. This covalent integration is critical for creating bioactive materials that can interact with cells and tissues in a controlled manner. nih.gov

Crosslinking Strategies for Tunable Material Properties

Surface Functionalization of Nanomaterials and Substrates

Modifying the surfaces of materials is essential for controlling their interaction with the surrounding environment, particularly in biological systems. This compound provides a robust method for functionalizing the surfaces of nanomaterials (e.g., lipid nanoparticles, polymeric nanoparticles) and larger substrates (e.g., silicon wafers, microplates). axispharm.comnih.govnih.gov

The strategy involves first creating a surface that presents amine groups, for example, by treating a silica (B1680970) surface with an aminosilane (B1250345) reagent. The PFP ester of this compound can then be reacted with these surface amines to create a dense layer of DBCO groups. broadpharm.com The PEG8 spacer plays a crucial role here, acting as a flexible arm that extends the reactive DBCO group away from the surface, thereby minimizing steric hindrance and enhancing its accessibility for subsequent reactions. biochempeg.com

This "clickable" surface is then ready for the immobilization of any molecule containing an azide group. diva-portal.org This could be a targeting ligand to direct a nanoparticle to specific cells, a fluorescent dye for imaging, or an oligonucleotide for diagnostic applications. mdpi.com This two-step functionalization provides a highly versatile and controllable platform for engineering complex, multifunctional surfaces for a wide array of applications in diagnostics, drug delivery, and materials science. biochempeg.com

Table 4: Surface Functionalization Scheme

StepDescriptionKey ReagentsResulting Surface
1. Surface PrimingIntroduction of amine groups onto the substrate.Substrate, Aminosilane (e.g., APTES)Amine-functionalized surface
2. Linker AttachmentReaction of surface amines with the PFP ester.This compoundDBCO-functionalized surface
3. Molecule ImmobilizationCopper-free click reaction with an azide-modified molecule.Azide-Molecule (e.g., Azide-Peptide)Covalently modified, functional surface

Engineering Biointerfaces for Adhesion and Recognition

The engineering of sophisticated biointerfaces—the region where synthetic materials and biological systems meet—is fundamental for advancing materials science and polymer chemistry. These interfaces must often be tailored to promote specific interactions, such as cellular adhesion or molecular recognition. The heterobifunctional crosslinker, this compound, provides a powerful tool for this purpose, enabling the precise covalent attachment of biomolecules to material surfaces.

This reagent's utility stems from its three distinct components: a dibenzocyclooctyne (DBCO) group, a pentafluorophenyl (PFP) ester, and an eight-unit polyethylene (B3416737) glycol (PEG) spacer. axispharm.com The PFP ester is an amine-reactive functional group that readily forms stable, covalent amide bonds with primary and secondary amines present on a material surface or a biomolecule. axispharm.comrsc.org PFP esters are noted for being more resistant to spontaneous hydrolysis in aqueous environments compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, which provides greater flexibility and efficiency during the surface modification process. broadpharm.comnih.gov

The DBCO group facilitates a highly selective and efficient reaction with azide-functionalized molecules through a mechanism known as strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.coma3p-scientific.com This reaction is a cornerstone of "click chemistry" and is bioorthogonal, meaning it can proceed within complex biological environments without interfering with native biochemical processes. axispharm.com The PEG8 linker is a flexible, hydrophilic spacer that increases the water solubility of the molecule and helps to minimize steric hindrance, ensuring that immobilized biomolecules can maintain their native conformation and activity. axispharm.comfishersci.com

The dual reactivity of this compound allows for a two-step strategy to engineer biointerfaces. First, a material surface containing primary amine groups (e.g., an aminosilane-coated glass slide or a polymer scaffold) can be treated with the linker. The PFP ester reacts with the surface amines, covalently grafting the linker and exposing the DBCO group. In the second step, a biomolecule of interest that has been chemically modified to contain an azide group (e.g., a cell-adhesive peptide like RGD or a recognition protein) is introduced. This azide-modified molecule then specifically "clicks" onto the surface-bound DBCO group. This orthogonal approach ensures controlled orientation and density of the immobilized biomolecule, which is critical for eliciting the desired biological response. For example, PFP-functionalized polymer brushes have been successfully used to conjugate antibodies, enabling the specific capture and purification of target proteins, a key function in recognition-based platforms. rsc.org

The table below summarizes the roles of each component of the this compound in engineering biointerfaces.

ComponentFunctionRole in Engineering Biointerfaces
PFP Ester Amine-reactive groupForms a stable, covalent amide bond with amine-functionalized surfaces or molecules. axispharm.combroadpharm.com
PEG8 Linker Hydrophilic spacerIncreases solubility, reduces non-specific protein adsorption, and minimizes steric hindrance for attached biomolecules. axispharm.comfishersci.com
DBCO Group Strained alkyneReacts specifically with azide-modified biomolecules via copper-free click chemistry for controlled immobilization. axispharm.coma3p-scientific.com

Development of Biosensing Platforms through Surface Immobilization

The performance of a biosensing platform is critically dependent on the successful immobilization of a biological recognition element (e.g., antibody, enzyme, or nucleic acid) onto a transducer surface. The method of immobilization must be robust, specific, and preserve the bioactivity of the recognition molecule. This compound offers a refined chemical strategy for achieving this, addressing many challenges associated with traditional surface chemistry.

The development of a biosensor using this linker typically involves a sequential, two-step immobilization process.

Surface Activation : The sensor substrate (e.g., silicon, gold, or a polymer membrane) is first functionalized to present primary amine groups on its surface. The this compound is then introduced, and its PFP ester end reacts with the surface amines to form a stable amide linkage. broadpharm.coma3p-scientific.com This step effectively coats the surface with the linker, orienting the DBCO group away from the surface, ready for the next step.

Biomolecule Conjugation : An azide-modified biorecognition molecule is then added. This molecule specifically attaches to the surface-bound DBCO groups via the copper-free click reaction. axispharm.com This bioorthogonal ligation is rapid and highly specific, ensuring that the biomolecule is covalently and directionally attached only to the designated sites.

The advantages of using this compound in biosensor development are multi-faceted. The PFP ester's higher stability in aqueous buffers compared to NHS esters leads to more efficient surface activation and less unwanted hydrolysis. nih.gov This is a significant advantage as it allows for longer reaction times and more consistent surface coverage. The hydrophilic PEG8 spacer serves a dual purpose: it extends the biorecognition molecule away from the surface to ensure its accessibility and freedom to interact with its target analyte, and it creates a hydration layer that resists the non-specific adsorption of interfering proteins from the sample, thereby reducing background noise and improving the sensor's signal-to-noise ratio. interchim.fr

Furthermore, the modularity of this approach is a key benefit. Since the reactivity of the PFP ester and the DBCO group are independent, a single batch of DBCO-activated surfaces can be prepared and subsequently used to immobilize a wide variety of different azide-modified biomolecules. This allows for the creation of multiplexed biosensing platforms where different sensor spots can be functionalized with different recognition elements. Research has also shown that on surfaces with residual, unreacted PFP esters, these sites can be used for a secondary functionalization step, such as attaching blocking agents or signal amplification molecules. nih.gov

The following table compares the properties of PFP esters and NHS esters, highlighting the advantages of PFP esters for surface immobilization in biosensing.

PropertyPFP EsterNHS EsterRelevance in Biosensor Development
Reactivity Reacts with primary and secondary amines. rsc.orgReacts primarily with primary amines. broadpharm.comPFP offers slightly broader reactivity.
Hydrolytic Stability More stable in aqueous solutions. broadpharm.comnih.gova3p-scientific.comSusceptible to hydrolysis, especially at neutral to basic pH. rsc.orgHigher stability of PFP allows for more efficient and reproducible surface immobilization with less reagent degradation.
Byproduct Pentafluorophenol. nih.govN-hydroxysuccinimide.Both are water-soluble and can be washed away easily.
Reaction Conditions Can be used in organic solvents or aqueous solutions. nih.govTypically used in aqueous buffers, but with a limited window due to hydrolysis.The versatility of PFP esters allows for a wider range of reaction setups.

Mechanistic and Theoretical Investigations of Conjugation Reactions

Kinetic Profiling of DBCO and PFP Ester Reactions in Model Systems

The efficiency of a conjugation strategy is fundamentally governed by the kinetics of the involved reactions. For DBCO-PEG8-PFP ester, this involves characterizing both the SPAAC and the amine acylation reactions.

DBCO-Azide Cycloaddition Kinetics:

The SPAAC reaction between the DBCO group and an azide (B81097) is a second-order process. nih.gov Its rate is highly dependent on the structure of the azide partner. Kinetic studies have quantified the second-order rate constants (k₂) for DBCO with various azides, providing a framework for predicting reaction times and efficiency. For instance, the reaction of DBCO with benzyl (B1604629) azide proceeds with a rate constant of approximately 0.24 M⁻¹s⁻¹, whereas its reaction with the more electron-deficient phenyl azide is significantly slower, with a rate constant of 0.033 M⁻¹s⁻¹. nih.gov The steric environment of the azide also plays a crucial role; a peptide containing an azidolysine residue was shown to react with a DBCO-PEG construct with a k₂ of 0.34 M⁻¹s⁻¹. researchgate.net The oxidation state of the cyclooctyne (B158145) ring itself can also dramatically increase reaction rates, with keto-DIBO showing a 3.5- to 7-fold rate enhancement compared to its parent DIBO structure. nih.gov

DBCO ReactantAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventReference
DBCOBenzyl Azide0.24CH₃CN:H₂O (3:1) nih.gov
DBCOPhenyl Azide0.033CH₃CN:H₂O (3:1) nih.gov
DBCO-PEGAzidolysine-containing peptide0.34HBS buffer (pH 7.4) researchgate.net
DBCO2-Azidoadenosine0.11DMSO-d₆ nih.gov

PFP Ester Aminolysis Kinetics:

The PFP ester is a highly reactive group used for acylating primary amines. Kinetic studies have demonstrated its superiority over other common active esters, such as N-hydroxysuccinimide (NHS) esters. The relative coupling speed of a PFP ester (OPFP) was found to be significantly faster than that of a pentachlorophenyl ester (OPCP) or a nitrophenyl ester (ONp), with a relative rate ratio of 111:3.4:1. highfine.com This high reactivity is advantageous as it can reduce the incidence of competing side reactions, primarily hydrolysis in aqueous media. highfine.combroadpharm.com PFP esters are known to react efficiently with both primary and secondary amines to form stable amide linkages. rsc.org

Active Ester TypeRelative Coupling RateReference
O-Pentafluorophenyl (OPFP)111 highfine.com
O-Pentachlorophenyl (OPCP)3.4 highfine.com
O-Nitrophenyl (ONp)1 highfine.com

Investigation of Chemo- and Regioselectivity in Complex Reaction Mixtures

Chemoselectivity:

A key advantage of the this compound linker is the high chemoselectivity of its two reactive ends, which enables orthogonal conjugation.

DBCO-Azide Reaction: The DBCO group exhibits exceptional chemoselectivity, reacting specifically with azides via SPAAC. conju-probe.com This reaction is bioorthogonal, meaning neither the DBCO nor the azide functionality cross-reacts with other common biological functional groups like amines, thiols, or carboxylates under typical physiological conditions. conju-probe.commagtech.com.cn

PFP Ester-Amine Reaction: The PFP ester is designed to react chemoselectively with primary amine groups to form amide bonds. axispharm.comnih.gov While highly efficient, this reaction faces competition from hydrolysis in aqueous environments, a factor that must be managed through careful control of reaction conditions, particularly pH. windows.netnih.gov PFP esters are generally less susceptible to hydrolysis than their NHS ester counterparts, contributing to more efficient conjugation. broadpharm.comrsc.orgbroadpharm.com

Regioselectivity:

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of the SPAAC reaction, it relates to the orientation of the azide addition across the asymmetric alkyne.

For unsymmetrical cyclooctynes, the formation of two regioisomeric triazole products is possible. rsc.org However, studies involving cycloadditions with related cyclooctynes have shown that the reaction can proceed with complete regioselectivity. rsc.orgrsc.orgchemrxiv.org Computational studies have indicated that for cycloadditions to 3-substituted cyclooctynes, a preference for 1,5-addition is observed in the gas phase, although this selectivity can be diminished in solution. researchgate.net

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms that are not easily accessible through experimental methods alone.

SPAAC Reaction:

DFT calculations have been instrumental in elucidating the source of DBCO's reactivity in SPAAC. The distortion/interaction model explains that the high ring strain of the cyclooctyne pre-distorts the alkyne toward the geometry of the transition state, thereby lowering the activation energy of the cycloaddition. researchgate.net These studies explore the transition states and activation barriers of the 1,3-dipolar cycloaddition. researchgate.net Calculations have shown that factors like fluorine substitution on the cyclooctyne ring can dramatically affect reactivity by lowering the LUMO of the alkyne. magtech.com.cnresearchgate.net Furthermore, computational methods can rationalize differences in reactivity between different azides and alkynes by dissecting the transition state energies. nih.govresearchgate.net

PFP Ester Aminolysis:

Theoretical studies have also been applied to the aminolysis of active esters. chemrxiv.org By calculating the activation energy barriers for the reaction of various esters with amines, these studies provide a quantitative basis for the observed reactivity trends. For example, computational analyses have confirmed that the activation energy for the aminolysis of PFP-acetate is comparable to that of NHS-acetate, and significantly lower than that of less reactive esters, supporting its suitability for efficient post-functionalization reactions. chemrxiv.org These calculations typically model a stepwise mechanism involving the formation of a tetrahedral intermediate, followed by the departure of the pentafluorophenol (B44920) leaving group. nih.gov

Influence of Solvent and Buffer Conditions on Reaction Efficiency and Specificity

The choice of solvent and buffer system can profoundly impact the rate and outcome of conjugation reactions.

SPAAC Reaction:

The SPAAC reaction is sensitive to the reaction medium. While often performed in organic solvents like DMSO or DMF, it is also highly effective in aqueous buffers. nih.govnih.gov Studies have systematically investigated the effects of buffer type and pH on SPAAC kinetics. One study found that click yields for a DBCO-dye were over 90% in DPBS buffer but only 50% in MES or Tris buffers, and less than 40% in HEPES or pure water after 2 hours. snmjournals.org However, another detailed kinetic study reported that HEPES buffer (pH 7) yielded the highest rate constants, while PBS (pH 7) exhibited among the lowest. researchgate.net That same study noted that higher pH values generally increased reaction rates, except in HEPES buffer. researchgate.net The presence of a PEG linker, such as the PEG8 chain in this compound, can enhance reaction rates in aqueous media. rsc.orgresearchgate.net

PFP Ester-Amine Reaction:

The PFP ester moiety is moisture-sensitive, and its reactions are typically initiated by dissolving the reagent in an anhydrous organic solvent (e.g., DMSO, DMF) before adding it to an aqueous reaction mixture containing the amine. broadpharm.comwindows.netbroadpharm.com The efficiency of the aminolysis is highly dependent on pH.

Aminolysis vs. Hydrolysis: The PFP ester reacts with primary amines at a pH range of 7-9. windows.net However, this reaction is in direct competition with hydrolysis of the ester, an undesirable side reaction whose rate increases significantly with rising pH. windows.netnih.gov This necessitates a careful balance; the pH must be high enough to ensure the amine nucleophile is sufficiently deprotonated and reactive, but not so high as to favor rapid hydrolysis of the linker. Conjugations are often performed at a pH of 7.2-8.0. windows.netbroadpharm.com

Buffer Choice: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the PFP ester. broadpharm.comwindows.netbroadpharm.com Phosphate-buffered saline (PBS) is a commonly used buffer for this conjugation step. broadpharm.com

ReactionParameterEffect on Efficiency and SpecificityReference
DBCO-Azide (SPAAC) Buffer TypeReaction rates are buffer-dependent (e.g., HEPES vs. PBS can yield different rates). snmjournals.orgresearchgate.net
pHHigher pH generally increases reaction rates (with some exceptions). researchgate.net
PFP Ester-Amine SolventRequires initial dissolution in a polar aprotic solvent (e.g., DMSO, DMF). broadpharm.comwindows.net
pHOptimal range is typically 7-9. Higher pH increases the rate of competing hydrolysis. windows.netnih.gov
Buffer CompositionAmine-containing buffers (e.g., Tris) must be avoided to prevent competition. windows.netbroadpharm.com

Comparative Analyses with Alternative Bioconjugation Reagents

Comparative Reactivity and Yield Studies: PFP Ester vs. N-Hydroxysuccinimide (NHS) Ester

The choice of an amine-reactive group is critical for the successful conjugation of molecules to proteins, peptides, or other amine-containing biomolecules. precisepeg.com The two most common activated esters for this purpose are the N-hydroxysuccinimide (NHS) ester and the pentafluorophenyl (PFP) ester.

PFP esters and their tetrafluorophenyl (TFP) analogs are generally more resistant to hydrolysis in aqueous solutions than NHS esters. researchgate.netsigmaaldrich.com This increased stability is a significant advantage, as hydrolysis is a competing side reaction that reduces the efficiency of the desired conjugation to an amine. nih.gov NHS esters are particularly susceptible to rapid hydrolysis as the pH increases above 7, with a half-life that can be as short as 10 minutes at pH 8.6. researchgate.netthermofisher.com In contrast, PFP esters show greater stability under these slightly basic conditions, which are often optimal for the aminolysis reaction. researchgate.netresearchgate.net This enhanced stability can lead to higher yields of the desired amide bond. sigmaaldrich.com

The byproduct of the PFP ester reaction, pentafluorophenol (B44920), is also considered less nucleophilic than the N-hydroxysuccinimide byproduct, reducing the potential for it to interfere with sensitive products. thieme-connect.com However, PFP esters are typically more hydrophobic than NHS esters, a factor that must be considered in the experimental design. researchgate.netsigmaaldrich.com

FeaturePFP EsterNHS Ester
Hydrolytic StabilityHigher, especially in aqueous buffers at pH > 7. precisepeg.comsigmaaldrich.comLower; half-life decreases significantly with increasing pH (e.g., minutes at pH 8.6). researchgate.netthermofisher.com
Optimal Reaction pHSlightly basic (pH 7.2 - 9). researchgate.netsigmaaldrich.comPhysiologic to slightly basic (pH 7.2 - 8.5). thermofisher.com
ReactivityHighly reactive with primary and secondary amines. precisepeg.comHighly reactive with primary amines. thermofisher.com
Conjugation YieldOften higher due to reduced hydrolysis. sigmaaldrich.comCan be lower due to competing hydrolysis, especially in dilute solutions. thermofisher.com
SelectivityCan offer improved site-selectivity in antibody labeling. nih.govOften results in more heterogeneous labeling of abundant residues like lysine (B10760008). nih.gov
ByproductPentafluorophenol (less nucleophilic). thieme-connect.comN-hydroxysuccinimide. thermofisher.com
SolubilityMore hydrophobic. researchgate.netGenerally more hydrophilic (especially Sulfo-NHS variants). thermofisher.com

Evaluation of DBCO-SPAAC Versus Other Bioorthogonal Click Chemistries (e.g., Tetrazine-TCO, BCN-Azide)

The DBCO group of the linker participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. nih.gov This reaction's bioorthogonality—meaning it proceeds with high specificity and is inert to most biological functional groups—makes it ideal for use in complex biological systems. rsc.org However, SPAAC is not the only bioorthogonal ligation available, and its performance is often compared against other prominent methods, chiefly the reaction between Bicyclononyne (BCN) and an azide (B81097) (another SPAAC reaction) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene like trans-Cyclooctene (TCO). acs.orgbroadpharm.com

The primary metric for comparison is the reaction kinetics, typically expressed as a second-order rate constant (k₂). The IEDDA reaction between tetrazine and TCO is exceptionally fast, with rate constants that can reach up to 10⁶ M⁻¹s⁻¹, making it the fastest known click chemistry reaction. acs.orgbroadpharm.com This rapid kinetic profile is advantageous for applications requiring very low reactant concentrations or extremely fast labeling. acs.orginterchim.fr

SPAAC reactions are generally slower than Tetrazine-TCO ligations. acs.org Within the family of strained alkynes used for SPAAC, DBCO generally exhibits faster kinetics than BCN when reacting with the same azide. For instance, the reaction rate between benzyl (B1604629) azide and DBCO is approximately 3.4 times faster than that of BCN. nih.gov However, the reactivity can be influenced by the electronic properties of the azide partner. nih.gov While slower than the Tetrazine-TCO reaction, the rates for DBCO-azide ligation (in the range of 10⁻² to 1 M⁻¹s⁻¹) are still highly efficient for most bioconjugation applications, including the formation of hydrogels for 3D cell culture, where DBCO-azide systems gel within minutes. broadpharm.comru.nl

The choice between these chemistries involves a trade-off between reaction speed and the stability or steric bulk of the reagents. While Tetrazine-TCO offers unparalleled speed, the tetrazine moiety can sometimes have stability issues, whereas the azide and DBCO groups are exceptionally stable. acs.orginterchim.fr The bulky, hydrophobic nature of strained alkynes like DBCO can also present challenges with solubility or steric hindrance in some applications. acs.org

Click Chemistry ReactionTypical ReactantsMechanismSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
DBCO-SPAACDBCO + Azide[3+2] Cycloaddition~0.24 - 0.96 nih.govCopper-free, highly bioorthogonal, good kinetics, stable reactants. nih.gov
BCN-SPAACBCN + Azide[3+2] Cycloaddition~0.07 - 0.2 nih.govCopper-free, bioorthogonal, generally slower than DBCO. nih.govru.nl
Tetrazine LigationTetrazine + trans-Cyclooctene (TCO)Inverse-Electron-Demand Diels-Alder (IEDDA)~1 - 10⁶ acs.orgbroadpharm.comExtremely fast kinetics, bioorthogonal, useful for low concentration applications. acs.orginterchim.fr

Assessment of PEG Length and Architecture on Conjugation Outcomes

The polyethylene (B3416737) glycol (PEG) spacer in a linker like DBCO-PEG8-PFP ester is not merely a passive connector; its properties profoundly influence the final bioconjugate. rsc.org Key characteristics of the PEG chain, such as its length (molecular weight) and architecture (e.g., linear vs. branched), have significant effects on solubility, stability, steric shielding, and the biological activity of the conjugated molecule. checkrare.comtandfonline.com

PEG Length: Increasing the length of the PEG chain generally enhances the solubility of the conjugate, particularly for hydrophobic molecules. thermofisher.com The hydrophilic, flexible PEG chain creates a hydration shell that can also shield the attached biomolecule (like a protein) from proteolytic enzymes and the immune system, often increasing its circulation half-life. rsc.orgnih.gov However, there is a trade-off. A very long PEG chain can create significant steric hindrance, which may mask the bioactive sites of a protein, leading to a substantial decrease in its function. checkrare.comtandfonline.com For instance, conjugating a large 40 kDa PEG to interferon alfa-2a was found to reduce its bioactivity by 93%. tandfonline.com Furthermore, excessively long PEG chains can sometimes lead to aggregation or instability in certain formulations like liposomes. rsc.org

PEG Architecture: The shape of the PEG polymer also plays a crucial role. Branched PEGs, for example, provide a higher density of PEG chains over a surface area compared to linear PEGs of the same molecular weight. tandfonline.com This can result in more effective "stealth" properties, offering enhanced shielding from the immune system. tandfonline.combiochempeg.com The density of PEG chains on a surface can alter the conformation from a "mushroom" regime (at low density) to a "brush" regime (at high density). nih.govresearchgate.net The brush conformation is generally more effective at preventing protein adsorption but can also increase steric hindrance, potentially blocking subsequent conjugation reactions or interfering with biological interactions. nih.govacs.org

The PEG8 spacer in this compound is a discrete, monodispersed linker, providing precise control over the spacing between the conjugated molecules, which is an advantage over polydispersed PEG polymers that can lead to heterogeneous products. thermofisher.combiochempeg.com

Future Research Trajectories and Emerging Paradigms in Dbco Peg8 Pfp Ester Utilization

Development of Novel Synthetic Routes for DBCO-PEG8-PFP Ester Derivatives

Future research is anticipated to focus on the development of more efficient and versatile synthetic pathways for creating a wider array of this compound derivatives. While the core structure is well-established, the demand for derivatives with tailored properties necessitates innovative synthetic strategies. This includes the incorporation of cleavable linkers, which would allow for the controlled release of conjugated payloads within specific biological environments. axispharm.com

Furthermore, the synthesis of derivatives with varied PEG lengths will be crucial for optimizing the solubility, pharmacokinetic profiles, and steric hindrance of the final bioconjugates. broadpharm.com Research into alternative activation methods for the amine-reactive group, beyond the PFP ester, could also provide chemists with a broader toolkit for bioconjugation, allowing for greater flexibility in reaction conditions and substrate scope. The development of synthetic routes that are more amenable to large-scale production will also be a key focus, ensuring the broader accessibility of these valuable reagents for clinical and commercial applications.

Application in High-Throughput Screening and Array-Based Technologies

The unique properties of this compound make it an ideal candidate for high-throughput screening (HTS) and array-based technologies. The bioorthogonal nature of the DBCO-azide reaction allows for highly specific and efficient conjugation in complex biological mixtures, a critical requirement for reliable HTS assays. conju-probe.com Future applications will likely involve the use of this compound to immobilize a diverse library of molecules onto microarray surfaces for screening against various biological targets.

For instance, in drug discovery, the PFP ester can be used to attach a wide range of small molecules or peptides to a surface, while the DBCO group allows for the subsequent and specific capture of azide-modified proteins or other biomolecules of interest. This enables the rapid screening of thousands of interactions simultaneously. Similarly, in diagnostics, this technology can be used to develop novel sensor arrays for the detection of specific biomarkers. The development of automated platforms that integrate the conjugation and screening steps will be instrumental in realizing the full potential of this compound in these fields.

Integration with Advanced Analytical Techniques for Conjugate Characterization

As the complexity of bioconjugates synthesized using this compound increases, so does the need for sophisticated analytical techniques to ensure their precise characterization. Mass spectrometry (MS) has already proven to be an invaluable tool for confirming the successful conjugation and determining the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). nih.govbiorxiv.org Future research will likely see the increased use of advanced MS techniques, such as native MS and ion mobility-mass spectrometry, to provide detailed information on the structure, conformation, and heterogeneity of these complex biomolecules.

In addition to MS, techniques like size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) will continue to be essential for assessing the purity and aggregation state of the conjugates. acs.org Furthermore, the integration of surface plasmon resonance (SPR) and bio-layer interferometry (BLI) will be crucial for quantifying the binding affinity and kinetics of the conjugates with their biological targets, ensuring that the conjugation process does not adversely affect their function. nih.govacs.org The development of standardized analytical protocols will be vital for the quality control and regulatory approval of therapeutic and diagnostic agents based on this compound.

Exploration in Dynamic and Responsive Bioconjugation Systems

A particularly exciting future direction for this compound is its application in the development of dynamic and responsive bioconjugation systems. These "smart" systems are designed to change their properties or release their payload in response to specific biological stimuli, such as changes in pH, redox potential, or the presence of certain enzymes. axispharm.com

Q & A

Q. What are the key structural components of DBCO-PEG8-PFP ester, and how do they influence its reactivity?

this compound comprises three functional units:

  • DBCO (dibenzocyclooctyne) : Enables strain-promoted azide-alkyne cycloaddition (spAAC) without copper catalysts, ideal for sensitive biological systems .
  • PEG8 (8-unit polyethylene glycol) : Enhances hydrophilicity and solubility, reducing aggregation in aqueous environments .
  • PFP (pentafluorophenyl) ester : Reacts efficiently with primary amines (e.g., lysine residues in proteins) to form stable amide bonds . Methodological Tip: Confirm successful synthesis via 1^1H NMR (PEG signature peaks at 3.6 ppm) and MALDI-TOF MS to verify molecular weight .

Q. How does the PFP ester moiety facilitate amine conjugation, and what experimental conditions optimize this reaction?

The PFP ester reacts with amines via nucleophilic acyl substitution. Optimize by:

  • pH : Use mildly basic conditions (pH 8–9) to deprotonate amines without hydrolyzing the ester.
  • Solvent : Employ polar aprotic solvents (e.g., DMF or DMSO) to dissolve both hydrophobic DBCO and hydrophilic PEG .
  • Stoichiometry : Use a 1.2–1.5 molar excess of this compound to ensure complete amine labeling .

Q. What protocols ensure the stability of this compound during storage and handling?

  • Storage : Lyophilize and store at −20°C under inert gas (argon) to prevent hydrolysis.
  • Stability Testing : Monitor degradation via HPLC (retention time shifts) under varying temperatures (4°C, 25°C) and pH (5–9) .

Q. Which characterization techniques are critical for verifying this compound conjugates?

  • UV-Vis Spectroscopy : Detect DBCO absorbance at 309 nm .
  • Fluorescence Quenching Assays : Track conjugation efficiency if using fluorophore-labeled amines.
  • SDS-PAGE : Confirm protein conjugate formation via molecular weight shifts .

Advanced Research Questions

Q. How can Taguchi experimental design optimize this compound conjugation efficiency?

  • Orthogonal Array Selection : Test parameters like temperature (4–37°C), pH (7–9), and molar ratio (1:1 to 1:3).
  • ANOVA Analysis : Identify dominant factors (e.g., pH contributes >60% variance in yield) .
  • Example: A L9 array reduced experimental trials by 70% while maximizing yield to >90% .

Q. What strategies resolve solubility challenges when conjugating this compound to hydrophobic biomolecules?

  • Co-Solvents : Gradually introduce DMSO (up to 10% v/v) to aqueous buffers.
  • PEG Chain Engineering : Compare PEG8 with shorter (PEG4) or longer (PEG12) variants to balance solubility and steric hindrance .

Q. How should researchers address contradictory reactivity data between this compound and azide-functionalized surfaces?

  • Controlled Experiments : Isolate variables (e.g., azide density, steric accessibility) using quartz crystal microbalance (QCM) or surface plasmon resonance (SPR).
  • Statistical Validation : Apply t-tests or Bayesian analysis to determine if discrepancies are significant (p < 0.05) .

Q. Can this compound be integrated with other click chemistry systems (e.g., tetrazine ligation) for multi-step bioconjugation?

  • Orthogonality Testing : Perform sequential reactions (e.g., spAAC followed by tetrazine-transcyclooctene ligation) with kinetic monitoring via LC-MS.
  • Yield Optimization : Adjust reaction order and stoichiometry to minimize cross-reactivity .

Q. What kinetic models best describe the conjugation kinetics of this compound with amine-bearing substrates?

  • Pseudo-First-Order Analysis : Fit time-course data to [P]=[P]max(1ekt)[P] = [P]_{max}(1 − e^{-kt}), where kk depends on pH and temperature.
  • Arrhenius Plot : Calculate activation energy (EaE_a) to predict rate changes under physiological conditions .

Q. How can researchers design multi-step conjugations using this compound without intermediate purification?

  • In-Situ Monitoring : Use real-time FTIR or fluorescence to track reaction progress.
  • Chemoselective Quenching : Add excess glycine to terminate unreacted PFP esters before proceeding to subsequent steps .

Methodological Frameworks for Experimental Design

  • PICO Framework : Structure questions around Population (e.g., protein targets), Intervention (this compound conjugation), Comparison (alternative linkers), and Outcome (conjugation yield) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.